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Compound of Interest

Compound Name: PF-00356231

Cat. No.: B1584456 Get Quote

Technical Support Center: PF-562,271
Disclaimer: Initial searches for "PF-00356231" did not yield specific information on its off-target

effects. The following information is for PF-562,271, a compound with a similar nomenclature

and a well-documented profile as a potent ATP-competitive inhibitor of Focal Adhesion Kinase

(FAK). It is crucial to verify the identity of your compound before proceeding.

This technical support guide provides researchers, scientists, and drug development

professionals with information on the potential off-target effects of high concentrations of PF-

562,271, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of PF-562,271?

PF-562,271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase

(FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] In cell-free assays,

it exhibits an IC50 of 1.5 nM for FAK and 14 nM for Pyk2.[1][3] In cell-based assays, the IC50

for inhibiting FAK autophosphorylation is approximately 5 nM.[1][2]

Q2: Are there known off-target effects for PF-562,271, especially at higher concentrations?

Yes, while PF-562,271 is highly selective for FAK and Pyk2, some off-target activity has been

observed, particularly at higher concentrations. The most notable off-targets are some cyclin-
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dependent kinases (CDKs).[4][5] In recombinant enzyme assays, PF-562,271 inhibited

CDK/cyclin complexes with IC50 values in the range of 30-120 nM.[2][5] However, in cell-based

assays, a significantly higher concentration of 3.3 µM was required to observe effects on cell

cycle progression, suggesting that the cellular potency against CDKs is much lower than for

FAK.[2][5]

Q3: My cells are showing cell cycle arrest. Could this be an off-target effect of PF-562,271?

It is possible, especially if you are using high concentrations of the inhibitor. PF-562,271 has

been shown to cause G1 cell cycle arrest in PC3-M cells at a concentration of 3.3 µM.[6] This

effect is likely due to the off-target inhibition of CDKs.[2][5] If you observe cell cycle effects,

consider performing a dose-response experiment to determine if the effect is consistent with

the IC50 for FAK inhibition or if it only occurs at concentrations where off-target CDK inhibition

is likely.

Q4: I am observing effects on platelet aggregation in my experiments. Is this a known off-target

effect?

Studies using FAK-deficient mice have suggested that the inhibitory effects of PF-562,271 on

platelet activation and aggregation are due to off-target effects rather than direct FAK inhibition.

[7] Researchers using PF-562,271 in platelet-related studies should be aware of this potential

off-target activity and consider it when interpreting their results.[7]

Q5: How can I minimize potential off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

Use the lowest effective concentration: Titrate PF-562,271 to the lowest concentration that

effectively inhibits FAK phosphorylation in your specific cell system.

Perform control experiments: Include appropriate controls, such as using a structurally

different FAK inhibitor or FAK-knockdown/knockout cell lines, to confirm that the observed

phenotype is due to FAK inhibition.

Monitor off-target pathways: If you suspect off-target effects, you can assess the activity of

known off-targets, such as CDKs, at the concentrations you are using.
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Quantitative Data Summary
The following table summarizes the in vitro inhibitory profile of PF-562,271 against its primary

targets and key off-targets.

Target
IC50 (nM) - Cell-
Free/Recombinant

IC50 (nM) - Cell-
Based

Reference(s)

FAK 1.5 5 (p-FAK) [1][2][3]

Pyk2 13-14
~20 (4-fold less potent

than FAK)
[1][3][4]

CDK2/E 30-120
>3300 (cell cycle

effects)
[2][5]

CDK5/p35 30-120
>3300 (cell cycle

effects)
[2][5]

CDK1/B 30-120
>3300 (cell cycle

effects)
[2][5]

CDK3/E 30-120
>3300 (cell cycle

effects)
[2][5]

Experimental Protocols
1. In Vitro Kinase Inhibition Assay (for FAK and Off-target Kinases)

This protocol describes a general method for determining the IC50 of PF-562,271 against a

purified kinase.

Materials:

Purified recombinant kinase (e.g., FAK, CDK2/E)

Kinase-specific substrate (e.g., a peptide or protein)

ATP (radiolabeled or for use with a detection antibody)
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PF-562,271 (serial dilutions)

Kinase reaction buffer

Detection reagent (e.g., anti-phospho-substrate antibody, scintillation counter)

Microplate

Procedure:

Prepare serial dilutions of PF-562,271 in the kinase reaction buffer.

Add the purified kinase and its specific substrate to the wells of a microplate.

Add the PF-562,271 dilutions to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature and time for the specific kinase.

Stop the reaction.

Quantify the amount of phosphorylated substrate using an appropriate detection method.

Plot the percentage of kinase inhibition against the log concentration of PF-562,271 and

determine the IC50 value using a suitable curve-fitting algorithm.

2. Cellular FAK Autophosphorylation Assay

This protocol is used to determine the potency of PF-562,271 in a cellular context by

measuring the inhibition of FAK autophosphorylation at Tyr-397.

Materials:

Cell line of interest cultured in appropriate media

PF-562,271 (serial dilutions)

Lysis buffer
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Primary antibodies: anti-phospho-FAK (Tyr-397) and anti-total FAK

Secondary antibody (HRP-conjugated)

Western blot reagents and equipment

Procedure:

Plate cells and allow them to adhere overnight.

Treat the cells with serial dilutions of PF-562,271 for a predetermined amount of time.

Lyse the cells and collect the protein lysates.

Determine the protein concentration of each lysate.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and incubate with the primary anti-phospho-FAK (Tyr-397) antibody.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Develop the blot using a chemiluminescent substrate and image the bands.

Strip the membrane and re-probe with the anti-total FAK antibody as a loading control.

Quantify the band intensities and calculate the ratio of phospho-FAK to total FAK.

Plot the percentage of inhibition of FAK phosphorylation against the log concentration of

PF-562,271 to determine the cellular IC50.
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Caption: PF-562,271 primary and off-target signaling pathways.
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Caption: Workflow for characterizing PF-562,271 activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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